4-(thiophen-3-yl)benzohydrazide
Description
4-(Thiophen-3-yl)benzohydrazide is a benzohydrazide derivative featuring a thiophene ring substituted at the 3-position of the benzene core. Structurally, it consists of a benzohydrazide scaffold (a benzene ring linked to a hydrazide group, –CONHNH₂) with a thiophen-3-yl substituent. This compound is synthesized via condensation reactions between 4-(thiophen-3-yl)benzoyl chloride and hydrazine hydrate or through hydrazone formation by reacting benzohydrazides with thiophene-containing aldehydes .
Benzohydrazides are widely explored for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities. The thiophene moiety enhances electronic properties and bioactivity due to its electron-rich aromatic system, making this compound a promising candidate for drug development .
Properties
IUPAC Name |
4-thiophen-3-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-13-11(14)9-3-1-8(2-4-9)10-5-6-15-7-10/h1-7H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQACIASKSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)benzohydrazide typically involves the reaction of thiophene-3-carboxylic acid with hydrazine derivatives. One common method includes the following steps:
Esterification: Thiophene-3-carboxylic acid is first esterified using methanol and a catalytic amount of sulfuric acid to form methyl thiophene-3-carboxylate.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield thiophene-3-carbohydrazide.
Condensation: Finally, thiophene-3-carbohydrazide is condensed with benzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone derivatives.
Reduction: 4-(Thiophen-3-yl)benzylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Benzohydrazide derivatives, including 4-(thiophen-3-yl)benzohydrazide, have been studied for their broad range of biological activities. Research highlights their potential as antimicrobial agents against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated significant antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal medications .
Furthermore, these compounds have shown promising anticancer activities. A study on benzohydrazide derivatives indicated their effectiveness against cancer cell lines, suggesting that modifications in the hydrazide structure can enhance their cytotoxicity . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Tyrosinase Inhibition
The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property is particularly relevant in cosmetic applications where skin lightening is desired. Studies have reported that certain derivatives exhibit significant tyrosinase inhibitory activity, which could lead to the development of new skin care products aimed at reducing hyperpigmentation .
Corrosion Inhibition
Corrosion Protection
this compound has been synthesized and tested for its efficacy as a corrosion inhibitor for metals, particularly mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces significantly reduces corrosion rates by forming protective layers. Studies have shown that the presence of thiophene enhances the adsorption properties due to its electron-rich nature, which facilitates stronger interactions with metal surfaces .
The effectiveness of this compound as a corrosion inhibitor is evaluated through various methods, including gravimetric analysis and electrochemical techniques. Results indicate that it operates through both physical and chemical adsorption mechanisms, with physisorption being predominant .
Environmental Applications
Green Chemistry
The synthesis of this compound through ultrasound-assisted methods exemplifies advancements in green chemistry. This approach not only improves yield but also reduces reaction time and environmental impact compared to traditional synthesis methods. The eco-friendliness of this technique aligns with contemporary efforts to minimize waste and energy consumption in chemical processes .
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzene Core
- 4-(Trifluoromethyl)benzohydrazide (Compound 6, ) : The trifluoromethyl (–CF₃) group increases electron-withdrawing effects, enhancing cholinesterase inhibition (AChE IC₅₀: 46.8–137.7 µM; BuChE IC₅₀: 19.1–881.1 µM). This contrasts with 4-(thiophen-3-yl)benzohydrazide, where the thiophene may favor anticancer activity via π-π interactions .
- 4-(Benzimidazol-2-yl)benzohydrazide (Compound 5a, ): Substitution with a benzimidazole ring improves cytotoxicity (IC₅₀: 0.0316 µM against lung adenocarcinoma), outperforming cisplatin (IC₅₀: 0.045 µM). The thiophene analog may exhibit similar potency but requires direct comparison .
- 4-(1,3-Dioxoisoindolin-2-yl)benzohydrazide (Compound 1, ): The isoindolinone group confers antimicrobial activity, but its bulky structure may reduce bioavailability compared to the smaller thiophene substituent .
Hydrazone Modifications
- N′-(4-Nitrobenzylidene)-4-(6-chloro-1H-benzimidazol-2-yl)benzohydrazide (Compound 5b, ) : The nitrobenzylidene group enhances cytotoxicity (IC₅₀: 0.0316 µM) but may increase toxicity risks. Thiophene-based hydrazones (e.g., ’s S3) balance activity and safety .
- 4-(Trifluoromethyl)-N′-[4-(trifluoromethyl)benzylidene]benzohydrazide (Compound 2l, ) : Dual –CF₃ groups enable mixed-type AChE inhibition (IC₅₀: 46.8 µM), suggesting electron-withdrawing substituents optimize enzyme binding .
Table 1: Key Pharmacological Profiles of Benzohydrazide Derivatives
Anticancer Activity
- Benzimidazole hybrids (): Exhibit nanomolar IC₅₀ values (0.0316 µM) against lung adenocarcinoma, surpassing cisplatin. Thiophene analogs may achieve similar efficacy through DNA intercalation or kinase inhibition .
- Benzothiazol-2-yl derivatives () : Compound 12a showed high cytotoxicity against MCF-7 breast cancer cells, suggesting fused heterocycles enhance antitumor effects .
Antimicrobial Activity
- Chloro/methoxy-substituted derivatives () : MIC values of 6.25–25 µM against Gram-positive and Gram-negative bacteria. Thiophene’s sulfur atom may improve membrane penetration compared to oxygenated substituents .
- Thiophene-2-ylmethylene hydrazone (S3, ) : Moderate activity (MIC: 12.5 µM against E. coli), indicating substitution position (2- vs. 3-thiophene) impacts potency .
Enzyme Inhibition
- Trifluoromethyl derivatives () : Dual AChE/BuChE inhibition with low cytotoxicity (IC₅₀: 19.1–881.1 µM). The –CF₃ group’s hydrophobicity enhances binding to enzyme active sites .
- Coumarin benzoylhydrazones () : Inhibit MCL-1 protein (linked to leukemia) with lower toxicity (ProTox-II score: 3–5× safer than melphalan), suggesting hydrazones with aromatic moieties are viable for targeted therapies .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., –CF₃, –NO₂): Improve enzyme inhibition and cytotoxicity but may reduce solubility .
- Heterocyclic substituents (thiophene, benzimidazole): Enhance DNA/protein interaction via π-stacking, boosting anticancer activity .
- Hydrazone flexibility : Rigid substituents (e.g., benzylidene) improve target selectivity, while aliphatic chains increase metabolic instability .
Biological Activity
4-(Thiophen-3-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazone derivatives, including those related to benzohydrazides. For instance, derivatives of benzohydrazides have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µM |
| This compound | S. aureus | 8 µM |
These results suggest that the incorporation of the thiophene ring enhances the antimicrobial efficacy of the benzohydrazide scaffold .
Antioxidant Activity
Antioxidant assays have indicated that compounds similar to this compound exhibit significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.
The lower IC50 value indicates that this compound possesses considerable antioxidant potential, making it a candidate for further development as a therapeutic agent against oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of benzohydrazides can act as effective inhibitors of various enzymes. For example, the compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis.
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| This compound | Tyrosinase | 12 µM |
| Standard Inhibitor (Kojic Acid) | Tyrosinase | 10 µM |
The results indicate that while the compound is a potent inhibitor, it exhibits slightly lower efficacy compared to established inhibitors like kojic acid .
Case Studies
Recent studies have highlighted the biological relevance of benzohydrazides in treating infections and oxidative stress-related conditions. For instance:
- Antimicrobial Efficacy : A study demonstrated that a series of hydrazone derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis infections .
- Antioxidant Properties : Another research focused on evaluating the antioxidant potential of various hydrazones, including those derived from benzohydrazides, indicating their role in mitigating oxidative damage in cellular models .
Q & A
Q. What are the established methods for synthesizing and purifying 4-(thiophen-3-yl)benzohydrazide?
Q. How is the crystal structure of this compound analyzed experimentally?
Q. What biological activities are associated with benzohydrazide derivatives?
Q. How can contradictions in hydrogen-bonding data be resolved during structural analysis?
Q. What strategies optimize crystallization conditions for high-resolution XRD?
- Methodological Answer : Use microbatch under-oil or vapor diffusion methods. Key variables:
- Solvent polarity (e.g., ethanol/water mixtures).
- Temperature gradients (100 K for reduced thermal motion).
- Additives (e.g., 5% DMSO) to stabilize π-π interactions. For 4-(dimethylamino)benzohydrazide, cooling from 60°C to 4°C over 48 hours yielded diffraction-quality crystals .
Q. How are computational methods like DFT applied to predict intermolecular interactions?
- Methodological Answer : DFT (e.g., B3LYP) calculates interaction energy frameworks. For 4-(dimethylamino)benzohydrazide, pairwise interactions (Eele = 165.3 kJ/mol, Edis = 173.9 kJ/mol) were visualized using CrystalExplorer . Hydrogen-bonded chains along [001] dominate lattice stability, validated against XRD data .
Q. How to design this compound derivatives for targeted bioactivity?
Q. What advanced techniques analyze π-π stacking and non-classical hydrogen bonds?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) maps close contacts (e.g., C–H⋯π). For 4-(dimethylamino)benzohydrazide, short N–H⋯Cg (2.614 Å) interactions were identified . Charge-density analysis using multipole models (MoPro) quantifies π-delocalization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
